molecular formula C24H19ClN2O4S B2912977 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 902585-33-5

2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2912977
CAS RN: 902585-33-5
M. Wt: 466.94
InChI Key: LIZDFNWTHBNNGY-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety, a sulfonyl group attached to a chlorophenyl group, and an acetamide group attached to a tolyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The quinolinone moiety would contribute to the planarity of the molecule, while the sulfonyl and acetamide groups could introduce steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and chlorophenyl groups, as well as the electron-donating tolyl group. These groups could potentially participate in a variety of chemical reactions, such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could increase its polarity and potentially its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific safety and hazard information would depend on the properties of the compound, which are not known at this time .

Future Directions

The study of novel organic compounds like this one is a vibrant area of research in chemistry and pharmacology. Future research could focus on elucidating the physical and chemical properties of this compound, studying its reactivity, and exploring its potential biological activities .

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-18(13-16)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)32(30,31)19-11-9-17(25)10-12-19/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDFNWTHBNNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

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